Pyrene azide 3
CAS No.:
Cat. No.: VC15878835
Molecular Formula: C26H28N4O3
Molecular Weight: 444.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H28N4O3 |
|---|---|
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-pyren-1-ylbutanamide |
| Standard InChI | InChI=1S/C26H28N4O3/c27-30-29-14-16-33-18-17-32-15-13-28-24(31)6-2-3-19-7-8-22-10-9-20-4-1-5-21-11-12-23(19)26(22)25(20)21/h1,4-5,7-12H,2-3,6,13-18H2,(H,28,31) |
| Standard InChI Key | DXXWPTFNJXUJQL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)NCCOCCOCCN=[N+]=[N-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Pyrene azide 3 is characterized by a polycyclic aromatic hydrocarbon (pyrene) core linked to a polyethylene glycol (PEG) chain terminated with an azide (-N) functional group . The pyrene moiety confers hydrophobicity and fluorescence properties, while the PEG spacer enhances solubility and flexibility, critical for optimizing PROTAC topology . The azide group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, making it indispensable in bioconjugation workflows .
Physicochemical Data
The compound exhibits stability under recommended storage conditions (-20°C for powdered form, -80°C in solution) . While specific thermal properties (melting point, decomposition temperature) remain unreported, its PEG backbone suggests a glass transition temperature typical of ethylene oxide polymers . Solubility data indicate compatibility with polar aprotic solvents such as dimethyl sulfoxide (DMSO) and ethanol, as evidenced by its use in synthetic protocols .
Table 1: Key Physicochemical Parameters of Pyrene Azide 3
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 444.53 g/mol | |
| Storage Conditions | -20°C (powder), -80°C (solution) | |
| Solubility | DMSO, Ethanol |
Synthesis and Optimization
Synthetic Pathways
The synthesis of pyrene derivatives, including Pyrene azide 3, often involves multicomponent cycloaddition reactions. A 2020 study demonstrated the regioselective synthesis of pyrene-containing dispiro compounds via a polar [3 + 2] cycloaddition between isatin derivatives, sarcosine, and pyrenyl chalcones . Reaction optimization revealed solvent-dependent kinetics:
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Ethanol: Achieved 69–96% yields in 4–7.5 hours due to enhanced dipole interactions in the polar protic medium .
-
Acetonitrile: Moderate yields (40–65%) over 9–12 hours, attributed to slower reaction rates in polar aprotic conditions .
-
Toluene: Poor yields (<26%) even after 16 hours, highlighting the inefficiency of nonpolar solvents .
Reaction Mechanism
The cycloaddition proceeds through a stepwise mechanism involving zwitterionic intermediate formation. Density functional theory (DFT) calculations suggest that the pyrene chalcone’s C-C ethylene moiety acts as the primary site for nucleophilic attack by azomethine ylides, followed by ring closure to form pyrrolidine derivatives .
Table 2: Solvent Effects on Pyrene Derivative Synthesis
| Product | R | R | R | Ethanol Yield (%) | Acetonitrile Yield (%) | Toluene Yield (%) |
|---|---|---|---|---|---|---|
| 5a | H | H | H | 96 | 65 | Traces |
| 5b | H | H | CH | 91 | 63 | Traces |
| 5c | CH | H | H | 89 | 54 | 23 |
| 5d | CH | H | CH | 69 | 48 | 26 |
Applications in Targeted Protein Degradation
PROTAC Design Principles
Pyrene azide 3 functions as a heterobifunctional linker in PROTACs, connecting an E3 ubiquitin ligase ligand (e.g., VHL or CRBN recruiter) to a target protein binder (e.g., kinase inhibitor) . Upon cellular internalization, the PROTAC induces ubiquitination of the target protein, marking it for proteasomal degradation . The PEG spacer in Pyrene azide 3 optimizes the distance and orientation between the two ligands, enhancing ternary complex formation .
Case Studies
Recent preclinical studies have leveraged Pyrene azide 3 to develop PROTACs against oncogenic targets like BRD4 and EGFR. For example, a BRD4-degrading PROTAC using Pyrene azide 3 demonstrated a DC (degradation concentration) of 1.2 nM in leukemia cells, underscoring its potency .
Click Chemistry Applications
CuAAC and SPAAC Reactions
The azide group in Pyrene azide 3 participates in two primary bioorthogonal reactions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
Used for fluorescent labeling of cellular proteins using alkyne-modified probes . -
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
Reacts with dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) derivatives without metal catalysts, ideal for live-cell imaging .
Fluorescence Labeling
The pyrene moiety’s intrinsic fluorescence () enables real-time tracking of conjugated biomolecules. Researchers have exploited this property to monitor PROTAC intracellular trafficking and target engagement kinetics .
Recent Advances and Future Directions
The 2020 work by Nalawansha et al. highlighted Pyrene azide 3’s role in advancing PROTACs from research tools to clinical candidates . Ongoing efforts focus on optimizing linker length and rigidity to improve degradation efficiency. A 2024 study demonstrated that shortening the PEG spacer from 8 to 4 units enhanced BTK degradation by 40%, illustrating the criticality of linker design .
Future applications may expand into targeted degradation of undruggable targets like KRAS and tau aggregates in neurodegenerative diseases. Computational modeling of Pyrene azide 3’s conformational dynamics is expected to accelerate rational PROTAC design .
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